Product packaging for Synthalin A(Cat. No.:CAS No. 111-23-9)

Synthalin A

Cat. No.: B093962
CAS No.: 111-23-9
M. Wt: 256.39 g/mol
InChI Key: OZZMUVKANAPKGI-UHFFFAOYSA-N
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Description

Synthalin A (CAS 111-23-9), a derivative of guanidine, is a significant compound in the history of antidiabetic drug development . First synthesized in the 1920s, it was among the first synthetic oral agents investigated for managing diabetes mellitus . Its development was inspired by the traditional use of Galega officinalis (French lilac), which was known to alleviate diabetes symptoms . This compound was marketed in Europe as an insulin substitute for mild cases of diabetes, but was later withdrawn from the market in the 1930s and 1940s due to reports of toxicity to the liver and kidneys . The withdrawal of this compound and related compounds like phenformin and buformin initially slowed biguanide research, which was later revitalized by the successful development of metformin . Modern research into this compound focuses on its role in studying the evolution of glucose-lowering mechanisms and the biguanide class of drugs . Investigations have also explored its potential effects on pancreatic alpha-cells, which are responsible for glucagon production, adding another dimension to its research value . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28N6 B093962 Synthalin A CAS No. 111-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[10-(diaminomethylideneamino)decyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H28N6/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16/h1-10H2,(H4,13,14,17)(H4,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZMUVKANAPKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=C(N)N)CCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

301-15-5 (di-hydrochloride)
Record name Synthalin A
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DSSTOX Substance ID

DTXSID50911935
Record name N,N'-Decane-1,10-diyldiguanidine
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Molecular Weight

256.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

111-23-9
Record name N,N′′′-1,10-Decanediylbis[guanidine]
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Record name Synthalin A
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Record name N,N'-Decane-1,10-diyldiguanidine
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Record name N,N'''-1,10-decanediylbisguanidine
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Record name 1,10-DIGUANIDINODECANE
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Mechanistic Research into Synthalin A’s Biological Actions

Cellular and Molecular Mechanisms of Glucagon (B607659) Suppression

The primary mechanism by which Synthalin A exerts its glucose-lowering effects is through the targeted disruption of pancreatic alpha-cell function, leading to a significant reduction in glucagon secretion. oup.comnih.govdocumentsdelivered.comulster.ac.uk This selective action on alpha-cells has been a focal point of research for decades. nih.govresearchgate.net

Pancreatic Alpha-Cell Targeting and Ablation Studies

Early investigations into this compound revealed its potent and selective toxicity towards pancreatic alpha-cells. ulster.ac.ukresearchgate.net Studies conducted on various animal models, including rabbits, guinea pigs, cats, dogs, and birds, consistently demonstrated that administration of this compound led to damage and degeneration of these glucagon-producing cells. researchgate.netresearchgate.net This selective destruction, or ablation, of alpha-cells was identified as a key contributor to its hypoglycemic properties. oup.comulster.ac.uk While effective in reducing the alpha-cell population, higher doses of this compound were also associated with more generalized organ toxicity. oup.comresearchgate.net The selective targeting of alpha-cells by this compound offered a novel therapeutic strategy for diabetes by directly addressing the issue of hyperglucagonemia. oup.comnih.gov

Effects on Alpha-Cell Morphology and Function

Exposure to this compound induces distinct and detrimental morphological changes within pancreatic alpha-cells. Light microscopy of islets treated with this compound revealed dose-dependent degenerative signs, including hydropic changes and cytoplasmic vacuolization. nih.gov These alterations are indicative of cellular stress and damage. The prevailing hypothesis for these changes was an increase in functional activity leading to cellular exhaustion.

Functionally, this compound's impact on alpha-cells is biphasic. Initially, it disrupts the alpha-cell function, leading to a release of glucagon. oup.comresearchgate.net However, more prolonged exposure results in the gradual exhaustion of these cells and a subsequent loss of their function. oup.com

Impact on Glucagon Secretion Dynamics

The influence of this compound on glucagon secretion is a complex, time-dependent process. Initial exposure to this compound leads to a paradoxical increase in glucagon release. oup.comnih.gov In studies using isolated guinea pig islets, this compound at concentrations of 5-500 micrograms/ml was shown to increase glucagon secretion by two to three times at a glucose concentration of 5.5 mmol/l. nih.gov This initial surge in glucagon is thought to be a result of the initial toxic insult to the alpha-cells, causing them to leak their contents. researchgate.net

However, this stimulatory effect is transient. With continued exposure, the damaged alpha-cells become depleted of their glucagon stores and lose their secretory capacity, leading to a profound suppression of glucagon release. oup.comresearchgate.net This ultimate reduction in circulating glucagon is the primary mechanism behind this compound's glucose-lowering effects. researchgate.netresearchgate.net Interestingly, the enhanced glucagon release stimulated by this compound was not suppressed by high concentrations of glucose and insulin (B600854), but was markedly counteracted by the presence of exogenous somatostatin. nih.gov

Differential Effects on Pancreatic Islet Cell Types (Alpha vs. Beta Cells)

A hallmark of this compound's action is its remarkable selectivity for pancreatic alpha-cells over beta-cells. oup.comresearchgate.net Numerous studies have highlighted that this compound induces damage and degeneration in alpha-cells with little to no discernible harm to the insulin-producing beta-cells. oup.comresearchgate.net This differential toxicity is a key feature that distinguishes this compound from other diabetogenic agents that are often toxic to beta-cells. The precise molecular basis for this selectivity is not fully elucidated but is a critical area of ongoing research. This selective action allows for the reduction of glucagon secretion without compromising insulin production, a highly desirable therapeutic profile for the management of diabetes. oup.com

Mitochondrial Interactions and Bioenergetic Modulation

The cellular effects of this compound are intrinsically linked to its impact on mitochondrial function, a characteristic it shares with other biguanides like metformin (B114582).

Inhibition of Mitochondrial Respiration

While direct studies on this compound's effect on mitochondrial respiration are limited, its chemical similarity to other biguanides, such as metformin, strongly suggests a similar mechanism of action. Biguanides are known to inhibit mitochondrial respiratory chain complex I. This inhibition leads to a decrease in ATP production and an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).

In the context of pancreatic islets, this compound was found to suppress the glucose oxidation rate in alpha-cell-rich islets. nih.gov This inhibition of glucose metabolism supports the hypothesis that this compound interferes with mitochondrial energy production. The reduction in glucose oxidation in alpha-cells is believed to be a contributing factor to the regulation of glucagon release. nih.gov The inhibition of mitochondrial respiration can lead to cellular stress, which aligns with the observed degenerative changes in alpha-cells.

Interactive Data Table: Summary of this compound's Effects on Pancreatic Islet Cells

FeatureEffect on Alpha-CellsEffect on Beta-CellsReference
Targeting Selective targeting and ablationMinimal to no direct targeting oup.comulster.ac.ukresearchgate.net
Morphology Vacuolization, hydropic changes, degenerationLargely unaffected nih.gov
Glucagon Secretion Initial stimulation followed by profound suppressionNo direct effect on insulin secretion oup.comresearchgate.netresearchgate.netnih.gov
Glucose Oxidation Inhibition of glucose oxidationLess pronounced effect nih.gov

Alterations in Lipid Metabolism and Membrane Integrity within Mitochondria

The integrity of mitochondrial membranes and the composition of their lipid constituents are critical for proper function. This compound has been shown to induce notable changes in the mitochondrial lipid profile. Specifically, chromatographic analysis of lipids from mitochondrial protein treated with this compound at a concentration of 2 μg/mg revealed the absence of lysocephalin and lysolecithin spots. These lysophospholipids are products of phospholipid degradation by phospholipase A2 and are involved in various cellular processes, including membrane signaling and integrity. Their disappearance in the presence of this compound could indicate an inhibition of phospholipase activity or alterations in the remodeling of mitochondrial membranes, potentially impacting membrane fluidity and the function of embedded proteins.

Energy-Dependent Uptake Mechanisms in Mitochondria

The accumulation of this compound within mitochondria is an active process that requires energy. Isotopic studies have shown that the uptake of this compound by isolated mammalian heart mitochondria is an energy-dependent process, which leads to the inhibition of mitochondrial respiration. However, this uptake does not appear to be facilitated by a specific carrier protein. Evidence for this comes from the lack of saturation kinetics; the rate of uptake does not level off at higher concentrations of this compound, which would be expected if a finite number of carrier proteins were involved. This suggests a mechanism of uptake that, while dependent on the energetic state of the mitochondrion, may involve direct interaction with and transport across the mitochondrial membranes, driven by the membrane potential.

Neurotransmitter Receptor Interactions

Non-Competitive N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Beyond its metabolic effects, this compound, also known by its chemical name 1,10-bis(guanidino)decane, has been identified as a novel and effective antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. nih.gov This interaction is characterized as non-competitive, meaning that this compound does not directly compete with the binding of the primary agonists, glutamate (B1630785) or glycine. nih.gov In vitro studies have shown that this compound inhibits the binding of [3H]dizocilpine (MK-801), a well-known non-competitive NMDA receptor antagonist that binds within the ion channel pore, with an apparent affinity of 1.3 microM. nih.gov Furthermore, it inhibits NMDA- and glycine-induced increases in intracellular calcium in cultured rat brain neurons with an IC50 of 3 microM. nih.gov This non-competitive antagonism was further confirmed by its ability to inhibit NMDA-stimulated cyclic GMP production in mouse brain cerebellar slices. nih.gov In vivo, intraperitoneal administration of this compound reduced harmaline-stimulated, NMDA-dependent cyclic GMP accumulation in the mouse cerebellum. nih.gov

Polyamine Site Binding Considerations

The interaction of this compound with the NMDA receptor is influenced by polyamines. The inhibition of [3H]dizocilpine binding by this compound is significantly altered by the presence of spermidine (B129725), a known polyamine that modulates NMDA receptor function through a distinct regulatory site. nih.gov This suggests that this compound's antagonistic action may be allosterically modulated by polyamines. However, unlike the polyamine antagonist arcaine, this compound was found to slow the dissociation of [3H]dizocilpine, indicating a different mode of interaction within the ion channel or at an allosteric site. nih.gov The inhibition of NMDA- and glycine-induced intracellular calcium increases by this compound could not be reversed by either spermidine or arcaine, further distinguishing its mechanism from classical polyamine site antagonists. nih.gov

Comparative Analysis with Other Guanidine (B92328) Derivatives (e.g., Metformin)

This compound belongs to the diguanide class of compounds, which also includes the widely used anti-diabetic drug metformin, a biguanide (B1667054). While both share a guanidine-based structure, there are significant differences in their chemical makeup and biological activity. This compound is a decamethylene diguanide, meaning it has two guanidine groups linked by a ten-carbon chain. Metformin, on the other hand, is a dimethylbiguanide.

Historically, this compound and its analogue Synthalin B were used for the treatment of diabetes in the 1920s but were withdrawn due to their toxicity, particularly to the liver. Metformin, introduced later, has a much better safety profile. The mechanisms of action also appear to differ in some respects. While both this compound and metformin affect mitochondrial function, the degree and nature of this interaction vary. For instance, both can inhibit mitochondrial respiration.

The hypoglycemic effects of these compounds are also achieved through different primary mechanisms. Metformin's primary effect is the reduction of hepatic glucose production, whereas the oral administration of biguanides like Synthalin was noted to have different gastrointestinal effects.

Interactive Data Table: Comparison of Guanidine Derivatives

FeatureThis compoundMetformin
Chemical Class DiguanideBiguanide
Structure Two guanidine groups linked by a decamethylene chainA dimethyl-substituted biguanide
Primary Use Historically for diabetes, now largely discontinued (B1498344)First-line treatment for type 2 diabetes
Toxicity Profile High, particularly hepatotoxicityGenerally low, with a risk of lactic acidosis in certain populations
Mitochondrial Action Inhibits respiration and energy-dependent Ca2+ uptakeMild inhibitor of respiratory chain complex I
NMDA Receptor Activity Potent non-competitive antagonistNot a primary mechanism of action

Similarities and Dissimilarities in Mode of Action

The biological actions of this compound share fundamental similarities with other guanidine-based compounds, particularly the biguanides, while also possessing distinct mechanisms. A primary shared characteristic is the impact on cellular energy metabolism. Early research indicated that guanidine, diguanides like this compound, and the biguanide phenformin (B89758) reduce mitochondrial oxygen consumption, suggesting the mitochondrion is a key site of action for this class of agents. nih.gov This inhibition of mitochondrial respiration is a foundational aspect of their glucose-lowering effects. nih.gov Furthermore, a proposed mechanism common to biguanides, including this compound, buformin, phenformin, and metformin, centers on their action within the intestine. preprints.orgresearchgate.net Studies suggest that when administered orally, these compounds reduce the absorption of glucose from the diet and promote an "attraction" of glucose from hepatocytes into the intestine. preprints.orgpreprints.orgresearcher.life This intestinal-focused action is supported by the observation that intravenous administration of biguanides does not produce a glucose-lowering effect. researcher.life

Despite these common pathways, this compound's mode of action exhibits significant dissimilarities from its successors like metformin. The most prominent distinction is this compound's targeted toxic effect on pancreatic alpha-cells. oup.com Research has demonstrated that this compound induces damage and degeneration of these glucagon-secreting cells, with minimal impact on insulin-secreting beta-cells. oup.com This specific alpha-cell toxicity provides a direct mechanism for reducing glucagon secretion, thereby lowering blood glucose levels. oup.com This contrasts with metformin, whose primary mechanism is not considered to be direct cytotoxicity to pancreatic islet cells.

Another area of divergence relates to the physicochemical properties and cellular uptake of these compounds. While early models for guanidine-based drugs proposed an interaction with cell membranes that alters charge distribution, the potency of this effect did not always correlate with anti-hyperglycemic efficacy. nih.gov There are notable differences in hydrophobicity among these analogs; phenformin, for example, has significant hydrophobicity and interacts with membranes, whereas metformin is hydrophilic and requires organic cation transporters to enter cells. nih.gov A critical point of dissimilarity is the relationship between therapeutic action and toxicity. For this compound, the therapeutic, glucose-lowering effects could not be effectively separated from its marked toxicity. nih.gov In contrast, metformin possesses a superior safety profile where its anti-hyperglycemic effects are uniquely dissociated from significant toxicity. nih.gov

Table 1: Comparison of Mechanistic Features
FeatureThis compoundMetforminPhenformin
Primary Site of ActionPancreatic α-cells, Mitochondria, Intestine nih.govoup.comLiver, Intestine, Mitochondria nih.govresearcher.lifeMitochondria, Intestine nih.govmdpi.com
Key Molecular MechanismInduces α-cell damage, reducing glucagon secretion; Inhibits mitochondrial respiration nih.govoup.comInhibits mitochondrial complex I, activates AMPK, reduces hepatic gluconeogenesis, reduces intestinal glucose absorption nih.govmdpi.comInhibits mitochondrial respiration, reduces intestinal glucose absorption nih.govmdpi.com
Interaction with MembranesConsidered a potential mechanism for guanidine-based drugs nih.govLow interaction due to hydrophilic nature; requires transporters nih.govHigh interaction due to hydrophobic nature nih.gov
Toxicity ProfileTherapeutic effects are not dissociated from significant toxicity nih.govTherapeutic effects are uniquely dissociated from toxicity nih.govHigher risk of lactic acidosis compared to metformin nih.gov

Insights from Analogous Compounds

Much of the contemporary understanding of this compound's potential mechanisms is informed by extensive research on analogous guanidine-based compounds, particularly the biguanides metformin and phenformin. These compounds serve as mechanistic probes, revealing the broader capabilities and liabilities of this chemical class.

Insights from Metformin have been particularly illuminating. Metformin is known to inhibit Complex I of the mitochondrial electron transport chain, which leads to an increase in the cellular AMP/ATP ratio. mdpi.com This energy stress activates 5'-AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. mdpi.com The activation of AMPK is linked to many of metformin's therapeutic effects, including the inhibition of hepatic gluconeogenesis. nih.gov While early studies showed this compound also inhibits mitochondrial oxygen consumption, the detailed downstream signaling pathway involving AMPK was elucidated through studies of metformin. nih.govmdpi.com Additionally, the hydrophilic nature of metformin and its reliance on organic cation transporters (OCTs) for absorption and distribution highlight that specific transporters can be crucial for the biological activity of guanidine-based drugs, a factor that may differ for more hydrophobic analogs. nih.gov

Phenformin , another biguanide analog, reinforces the significance of the intestine as a site of action. mdpi.com Studies demonstrated that orally administered phenformin could reduce both glucose and insulin serum levels, an effect attributed to reduced intestinal glucose absorption. mdpi.com Being more hydrophobic than metformin, phenformin interacts more readily with membranes, suggesting that lipophilicity can influence the mechanism and potency of these drugs. nih.gov However, the clinical experience with phenformin, which was associated with a much higher risk of lactic acidosis than metformin, provided a crucial insight: subtle changes in the chemical structure of biguanides can dramatically alter their safety profile, even when their primary glucose-lowering mechanisms appear similar. nih.gov

The original parent compound, Guanidine , also offers foundational insights. Though too toxic for clinical application, it was the first to link this chemical structure to glucose-lowering effects and the inhibition of mitochondrial oxygen consumption. nih.gov The progression from the highly toxic guanidine to the still-toxic diguanides (Synthalins), and finally to the much safer biguanide metformin, illustrates a century-long effort to modulate the structure of these compounds to retain therapeutic efficacy while minimizing toxicity. nih.gov This history underscores that a central challenge and key insight from studying these analogs is the critical importance of dissociating the desired metabolic effects from cellular toxicity. nih.gov

Table 2: Mechanistic Insights from Analogous Compounds
Analogous CompoundKey Mechanistic InsightImplication for Understanding this compound
GuanidineEstablished the link between the guanidine structure, mitochondrial inhibition, and glucose-lowering effects, but also high toxicity. nih.govProvides the foundational mechanism (mitochondrial inhibition) shared by this compound, while highlighting the inherent toxicity challenge of the chemical class. nih.gov
MetforminElucidated the role of mitochondrial complex I inhibition, AMPK activation, and the necessity of organic cation transporters for cellular uptake. nih.govmdpi.comSuggests that this compound's mitochondrial effects may trigger similar downstream energy-sensing pathways, and that its cellular uptake mechanism could be a key determinant of its action and toxicity.
PhenforminReinforced the importance of intestinal glucose absorption as a mechanism and showed that increased hydrophobicity enhances membrane interaction but also correlates with higher risk of lactic acidosis. nih.govmdpi.comHighlights the intestinal tract as a likely site of action for this compound and demonstrates how structural differences (e.g., alkyl chain length) can significantly impact the safety profile. nih.gov

Pharmacological Investigations of Synthalin a

Preclinical Studies: Animal Models and Physiological Responses

Early research into Synthalin A utilized a variety of animal models to elucidate its mechanism of action and physiological effects. oup.com These studies, conducted before the development of precise methods for measuring insulin (B600854) and glucagon (B607659), laid the groundwork for understanding the compound's impact on glucose metabolism. oup.com

Species-Specific Glycaemic Effects and Pancreatic Responses

Investigations into the effects of this compound revealed marked differences in sensitivity and response across various animal species. oup.com The primary target of this compound appeared to be the alpha-cells of the pancreatic islets, with consistent evidence of alpha-cell damage across different animal models. oup.comoup.com This damage was thought to reduce glucagon secretion, thereby contributing to a decrease in blood glucose levels. oup.comresearchgate.net

In rabbits, this compound administration led to morphological changes in the pancreatic alpha-cells, including hydropic changes and cytoplasmic vacuolation. oup.comnih.gov These alterations were hypothesized to be the result of increased functional activity leading to cellular exhaustion. oup.com Studies in guinea pigs also demonstrated significant effects on pancreatic islet morphology. nih.gov In isolated islets from both normal and streptozotocin-treated guinea pigs, this compound was found to increase glucagon secretion initially, an effect that was not suppressed by high glucose and insulin concentrations but was counteracted by somatostatin. nih.gov Furthermore, light microscopy of cultured islets exposed to this compound showed dose-dependent degenerative signs, including vacuolization. nih.gov

Birds, which possess distinct pancreatic islets composed almost entirely of alpha-cells, were particularly informative models. oup.comoup.com The importance of glucagon in avian species is highlighted by the fact that pancreatectomy results in fatal hypoglycemia, in contrast to the fatal hyperglycemia observed in mammals. oup.comoup.com This unique physiology made birds a valuable model for studying the specific effects of this compound on alpha-cells. oup.com

The table below summarizes the observed pancreatic responses to this compound in various animal models.

Animal ModelPancreatic Islet ResponseReference
RabbitHydropic changes and cytoplasmic vacuolation of alpha-cells. oup.comnih.gov
Guinea PigIncreased initial glucagon secretion from isolated islets; dose-dependent degenerative signs (e.g., vacuolization) in cultured islets. nih.gov
BirdsDamage to alpha-cell-rich pancreatic islets. oup.comoup.com
Various (including cats, dogs, rodents)Consistent evidence of alpha-cell damage. oup.com

Extra-Pancreatic Manifestations in Animal Models

While the primary focus of early research was on the pancreas, studies also noted extra-pancreatic effects of this compound, particularly at higher doses. oup.comoup.com These findings suggested a more generalized organ toxicity, which in some cases tempered the interpretation of its alpha-cell-specific actions. oup.com

In pancreatectomized dogs, intra-arterial injection of this compound was shown to increase the difference between venous and arterial glucose levels, suggesting an extra-hepatic consumption of glucose. preprints.org However, unlike insulin, this compound did not appear to induce glycogen (B147801) synthesis in the liver of these animals; in fact, it was associated with hepatic glycogen depletion. preprints.org Concerns about broader toxicity were raised by observations of excess proteinuria, hematuria, and urinary tract infections in some animal studies. oup.com There were also reports of digestive, hepatic, and renal complications, although it was not always clear if these were direct effects of the drug or related to the underlying diabetic condition. oup.comamericanscientist.org

Effects on Glucose Homeostasis Parameters (e.g., Blood Glucose, Glycosuria)

The administration of this compound in various animal models consistently demonstrated an ability to lower blood glucose levels. oup.comoup.com When injected into animals, this compound often exhibited a biphasic action, causing a transient increase in blood sugar before a more sustained drop into hypoglycemia. oup.com This initial hyperglycemia is thought to be caused by an initial release of glucagon from damaged alpha-cells, leading to glycogenolysis and gluconeogenesis. oup.com The subsequent hypoglycemia is attributed to the exhaustion of glycogen stores and the loss of functional alpha-cells. oup.com

In rabbits, subcutaneous administration of guanidine (B92328) hydrochloride, a related compound, led to a decrease in serum glucose levels. preprints.orgpreprints.org Studies with this compound itself in pancreatectomized dogs showed a dose-dependent reduction in blood sugar concentration following subcutaneous injection. preprints.org Oral administration was also effective in reducing blood sugar in both humans and animals. oup.com

The table below summarizes the effects of this compound on glucose homeostasis parameters in animal models.

ParameterObserved EffectAnimal Model(s)Reference
Blood GlucoseBiphasic response (transient increase followed by a drop into hypoglycemia) after injection. Overall reduction in blood glucose.Various animals, Rabbits, Pancreatectomized dogs oup.comoup.compreprints.orgpreprints.org
GlycosuriaDisappearance of glycosuria.Pancreatectomized dogs preprints.org
Hepatic GlycogenDepletion of hepatic glycogen stores.Pancreatectomized dogs preprints.org

Historical Human Clinical Investigations

By the late 1920s, this compound was being tested in humans as a potential oral antidiabetic drug. oup.comoup.com These early clinical studies provided the first insights into its efficacy and limitations in a therapeutic context.

Short-Term Efficacy in Diabetes Management

Early, small-scale clinical trials demonstrated that this compound could have a positive short-term effect on diabetes management. oup.comresearchgate.net In 1927, a study involving eight individuals with insulin-dependent diabetes reported positive effects, with reductions in glycosuria noted in all but one patient. oup.comoup.com One individual was able to reduce their daily insulin dose significantly. oup.comoup.com

Other short-term studies also noted reductions in blood sugar levels and glycosuria when this compound was used in combination with insulin. oup.comresearchgate.net In some cases, this compound alone was able to replace the need for insulin for a period of two to four weeks in a majority of patients tested. oup.com It was also found to reduce serum glucose levels below the threshold for glycosuria and abolish episodes of acidosis. preprints.org

The efficacy of this compound, however, varied greatly among individuals. oup.comoup.com For instance, the amount of this compound required to replace one unit of insulin differed between patients. oup.comoup.com This variability is now thought to reflect the heterogeneity of diabetes, particularly the potential for some individuals with type 1 diabetes to retain some endogenous insulin secretion in the early stages of the disease. oup.com

The table below presents findings from short-term human clinical investigations of this compound.

Study FocusKey FindingsReference
Insulin-dependent diabetesReductions in glycosuria; reduction in insulin dosage for one patient. oup.comoup.com
Combination therapy with insulinReductions in blood sugar levels and glycosuria. oup.comresearchgate.net
Insulin replacementThis compound alone replaced insulin for 2-4 weeks in 6 of 7 patients. oup.com
Glucose and symptom controlReduced serum glucose below glycosuria threshold; abolished acidotic episodes; reduced polyuria and polydipsia. preprints.org

Long-Term Outcomes and Durability of Effects

While short-term studies showed promise, the long-term efficacy and durability of this compound's effects were more limited. oup.com In one of the early studies, only one of the eight patients was followed for more than three months, and only one became temporarily free of the need for insulin. oup.comoup.com Another study found that while this compound could replace insulin for a few weeks, it was not a sustainable long-term replacement. oup.com

A longer-term study, spanning 25 to 104 months, investigated the use of this compound in combination with insulin in 64 diabetes patients. oup.comresearchgate.net This study reported reductions in blood sugar levels in most patients at most of the times tested. oup.comresearchgate.net However, concerns about safety, the limited durability of its effectiveness, and the increasing availability and reliability of insulin led to a decline in the use of Synthalin and other diguanides by the end of the 1930s. oup.comoup.com

This compound in Combination Therapies

Early pharmacological investigations into this compound explored its potential therapeutic effects when used alongside other established treatments, particularly in the context of diabetes management. Later research also examined its interactive properties against pathogenic microorganisms. These studies sought to determine if combination approaches could yield enhanced efficacy.

Combination with Insulin for Diabetes

In the 1920s and 1930s, several clinical studies evaluated this compound as an oral medication for diabetes, often in conjunction with insulin. oup.comoup.com Researchers aimed to see if this compound could supplement insulin therapy, potentially reducing the required insulin administration.

Short-term studies noted that the combination of this compound and insulin led to reductions in blood sugar levels and glycosuria (the presence of sugar in the urine). oup.comoup.com A longer-term investigation conducted by Thomson et al. in 1932, which followed 64 patients with diabetes for a period of 25 to 104 months, also recorded reductions in blood sugar levels in most patients at various time points during the combination therapy. oup.comoup.com These early findings suggested a potential complementary role for this compound in managing diabetes.

Table 1: Summary of Early Research on this compound and Insulin Combination Therapy

Study Reference Year Patient Cohort Duration Key Findings
Frank et al. 1926 Patients with diabetes Short-term Reduction in blood sugar and glycosuria. oup.com
Graham 1928 Patients with diabetes Short-term Reduction in blood sugar and glycosuria. oup.com

Synergistic Effects in Antimicrobial and Antiprotozoal Studies

This compound has also been investigated for its potential synergistic effects with other agents against infectious organisms. nih.govpsu.edu Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. ccohs.ca

One area of investigation was its activity against Plasmodium falciparum, the parasite that causes malaria. nih.govpsu.edu In vitro studies were conducted to assess the interaction between this compound and atovaquone (B601224), an established antimalarial drug. The research demonstrated a clear and marked synergistic interaction between the two compounds against the parasite. nih.govpsu.edu This finding contributed to the understanding that synergy with atovaquone may be a class effect for biguanide (B1667054) compounds. psu.edu

In a separate line of research, this compound was used as a reference compound in a study evaluating the in vitro antibacterial activity of para-guanidinoethylcalix researchgate.netarene. oup.comnih.gov In this context, this compound itself showed relatively poor activity against the tested bacterial strains. oup.comnih.gov

Table 2: In Vitro Activity of this compound in Combination and Comparative Studies

Organism Combination / Comparison Agent Finding
Plasmodium falciparum Atovaquone Demonstrated clear and marked synergy. nih.govpsu.edu
Escherichia coli para-guanidinoethylcalix researchgate.netarene (comparative) Poor activity (MIC ≥ 64 mg/L). nih.gov
Staphylococcus aureus para-guanidinoethylcalix researchgate.netarene (comparative) Poor activity (MIC ≥ 64 mg/L). nih.gov
Enterococcus faecalis para-guanidinoethylcalix researchgate.netarene (comparative) Poor activity (MIC ≥ 64 mg/L). nih.gov
Pseudomonas aeruginosa para-guanidinoethylcalix researchgate.netarene (comparative) Poor activity (MIC ≥ 64 mg/L). nih.gov

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Toxicity and Safety Considerations in Synthalin a Research

Organ-Specific Toxicity Profiles

Hepatic Toxicity Manifestations and Mechanisms

Early investigations into the systemic effects of Synthalin A identified the liver as a primary target for toxicity. Parenteral administration in animal models, particularly in rabbits, was shown to produce hepatic lesions. semanticscholar.org While the precise biochemical mechanisms of this compound-induced liver injury are not fully elucidated, the broader understanding of drug-induced hepatotoxicity suggests potential pathways. researchgate.netnih.govnih.gov These mechanisms often involve the metabolic activation of a drug into reactive metabolites, which can lead to cellular damage through covalent binding to proteins, induction of oxidative stress, and disruption of mitochondrial function. nih.govnih.gov

Drug-induced liver injury can manifest in various forms, including hepatocellular injury, cholestasis, or a mixed pattern. dovepress.com In the case of this compound, observed hepatic damage points towards a direct toxic effect on liver cells. semanticscholar.org The process of drug-induced hepatotoxicity can be initiated by the formation of reactive metabolites by the cytochrome P-450 system, leading to a cascade of events including glutathione (B108866) depletion and oxidative damage to cellular components. nih.govnih.gov This can result in mitochondrial permeability transition, loss of ATP synthesis, and ultimately, necrotic cell death. researchgate.netnih.gov Although direct studies on this compound's metabolic pathways in the liver are scarce, the observed hepatotoxicity aligns with these general principles of chemical-induced liver injury. semanticscholar.orgnih.gov

Table 1: Summary of Observed Hepatic Effects of this compound in Animal Studies

Animal Model Route of Administration Observed Hepatic Effects Reference
Rabbit Parenteral Production of liver lesions semanticscholar.org

Renal Toxicity Observations

Alongside hepatic effects, renal toxicity was a significant concern raised in early clinical and preclinical studies of this compound. Reports from clinical use in the 1920s and 1930s noted the occurrence of excess proteinuria (the presence of excess protein in urine) and hematuria (the presence of red blood cells in urine), indicating kidney damage. oup.comresearchgate.net Animal studies further substantiated these findings, with parenteral administration in rabbits leading to acute nephritis. semanticscholar.org

The mechanisms underlying drug-induced nephrotoxicity are varied and can include direct tubular injury, glomerular damage, and interstitial nephritis. nih.gov Proteinuria itself can be both a marker and a mediator of progressive renal damage, as an excessive protein load on tubular cells can induce inflammatory and fibrotic pathways. nih.govmdpi.com The presence of hematuria suggests damage to the glomeruli or other parts of the urinary tract. oup.com While the specific pathways of this compound-induced renal damage have not been extensively studied, the clinical observations are consistent with drug-induced glomerular and tubular dysfunction. semanticscholar.orgoup.comresearchgate.net

Table 2: Documented Renal Adverse Events Associated with this compound

Finding Context Description Reference
Proteinuria Clinical Studies Presence of excess protein in the urine of patients. oup.comresearchgate.net
Hematuria Clinical Studies Presence of red blood cells in the urine of patients. oup.comresearchgate.net

Cellular Toxicity and Non-Specific Effects

Generalized Organ Toxicity at Higher Concentrations

Research has indicated that at higher doses, the toxicity of this compound is not confined to the liver and kidneys but can manifest as a more generalized organ toxicity. oup.comresearchgate.net This suggests that the cellular mechanisms of this compound's toxicity can affect a broader range of tissues when the concentration of the compound surpasses a certain threshold. While specific details on the effects on other organs are not extensively documented, the observation of generalized toxicity underscores the dose-dependent nature of its adverse effects. oup.comresearchgate.net

Cytotoxic Degeneration in Pancreatic Islets Beyond Alpha-Cells

A hallmark of this compound's biological activity is its selective cytotoxic effect on the alpha-cells of the pancreatic islets. oup.comresearchgate.net Studies have consistently shown that this compound induces hydropic degeneration and cytoplasmic vacuolation specifically in these glucagon-secreting cells, with little to no damage observed in the insulin-secreting beta-cells. oup.comresearchgate.netnih.gov This selective toxicity was the basis for its initial investigation as a glucose-lowering agent. oup.comresearchgate.net

The mechanism behind this alpha-cell-specific toxicity is thought to be related to an increase in their functional activity, leading to cellular exhaustion. oup.comresearchgate.net In isolated guinea pig islets, brief exposure to this compound led to increased glucagon (B607659) release, followed by a decrease in glucose oxidation, vacuolization, necrosis, and disintegration of the alpha-cells. researchgate.netnih.gov There is no significant evidence to suggest that this compound causes cytotoxic degeneration in other pancreatic islet cells, such as the delta-cells which secrete somatostatin.

Table 3: Effects of this compound on Pancreatic Islet Cells

Islet Cell Type Observed Effect Mechanism/Observation Reference
Alpha-cells Hydropic degeneration, cytoplasmic vacuolation, necrosis, and disintegration. Increased functional activity leading to cell exhaustion; decreased glucose oxidation. oup.comresearchgate.netnih.gov

Metabolic Adverse Events

Early clinical use of this compound was associated with a number of metabolic adverse events. One of the most frequently reported issues was gastrointestinal side effects, with vomiting being a common complaint among patients. oup.com

A significant metabolic effect of this compound is its potential to cause hypoglycemia. semanticscholar.orgoup.com This glucose-lowering effect is a direct consequence of its toxic action on pancreatic alpha-cells, which reduces glucagon secretion. oup.comresearchgate.net Glucagon's primary role is to raise blood glucose levels; therefore, its suppression can lead to a drop in blood sugar. oup.com The hypoglycemic action of this compound is also attributed to its ability to prevent normal gluconeogenesis (the formation of glucose from non-carbohydrate sources) and to cause a breakdown of muscle glycogen (B147801). semanticscholar.org In some clinical instances, severe hypoglycemia, potentially leading to a comatose state, was observed. oup.com

Furthermore, as a guanidine (B92328) derivative, this compound is related to the biguanide (B1667054) class of drugs, which are known to be associated with a risk of lactic acidosis. dovepress.comresearchgate.net Lactic acidosis is a serious condition characterized by the buildup of lactate (B86563) in the body, leading to a drop in pH. While specific case reports of lactic acidosis directly linked to this compound are not prominent in the reviewed literature, the risk is inferred from its chemical class and the known side effects of related compounds like metformin (B114582). dovepress.comresearchgate.netnih.govnih.govendocrine-abstracts.org

Table 4: Summary of Metabolic Adverse Events Associated with this compound

Adverse Event Description Potential Mechanism Reference
Gastrointestinal Disturbances Reports of vomiting in patients. Not specified. oup.com
Hypoglycemia Excessively low blood sugar levels, sometimes severe. Destruction of pancreatic alpha-cells leading to reduced glucagon secretion; prevention of gluconeogenesis; breakdown of muscle glycogen. semanticscholar.orgoup.com

Lactic Acidosis Induction and Associated Mechanisms

This compound, as a member of the biguanide class of compounds, is associated with the risk of a serious metabolic complication known as lactic acidosis. nih.govnih.gov Lactic acidosis is a form of high anion gap metabolic acidosis characterized by elevated blood lactate levels (typically defined as >4 mmol/L) and a decrease in blood pH to below 7.35. msdmanuals.comnih.gov This condition results from an imbalance between lactate production and its clearance from the body. nih.gov While specific mechanistic studies on this compound are limited due to its early withdrawal from clinical use, the mechanisms of biguanide-associated lactic acidosis (MALA) are generally understood to involve a combination of increased lactate production and decreased lactate metabolism. msdmanuals.comtmrjournals.comyoutube.com

The primary mechanism involves the inhibition of mitochondrial respiratory chain complex I. This impairment of aerobic respiration shifts cellular energy production towards anaerobic glycolysis, a less efficient process that produces lactate as a byproduct. youtube.com Furthermore, biguanides can inhibit hepatic gluconeogenesis, the process by which the liver converts lactate and other precursors back into glucose. youtube.com The liver is the primary organ responsible for clearing lactate from the circulation; therefore, impaired hepatic function significantly reduces lactate clearance, allowing it to accumulate in the bloodstream. nih.govmdpi.com The combination of accelerated anaerobic lactate production and diminished hepatic clearance creates a state conducive to the development of severe lactic acidosis. nih.gov Historically, older biguanides were more strongly associated with this adverse effect, which contributed to the discontinuation of agents like phenformin (B89758). nih.govtmrjournals.com

Table 1: Proposed Mechanisms of Biguanide-Associated Lactic Acidosis

Mechanistic StepDescriptionConsequence
Inhibition of Mitochondrial Respiration Biguanides interfere with the function of Complex I of the mitochondrial electron transport chain.Impairs aerobic energy production (ATP synthesis) and increases the ratio of NADH to NAD+.
Shift to Anaerobic Glycolysis The cell compensates for reduced aerobic metabolism by upregulating anaerobic glycolysis to produce ATP.Increased conversion of pyruvate (B1213749) to lactate to regenerate NAD+.
Inhibition of Hepatic Gluconeogenesis Biguanides reduce the liver's ability to synthesize glucose from non-carbohydrate precursors, including lactate.Decreased clearance and removal of lactate from the bloodstream.
Lactate Accumulation The rate of lactate production exceeds the rate of its clearance by the liver and kidneys.Elevated serum lactate levels, leading to a decrease in blood pH and metabolic acidosis. nih.gov

Gastrointestinal Adverse Effects

During the period of its clinical investigation in the 1920s and 1930s, gastrointestinal disturbances were among the noted adverse effects of this compound. oup.com Reports from early clinical studies consistently mentioned digestive complications associated with the compound's use. researchgate.net These effects are a common characteristic of the biguanide class of drugs. researchgate.net

Initial short-term studies observed that some patients experienced gastrointestinal side effects, with vomiting being the most frequently reported issue. oup.com Longer-term studies also noted the presence of adverse symptoms, although they were described as mild in some cohorts. oup.com The emergence of these digestive, as well as other toxicities, contributed to the safety concerns that ultimately led to the decline in the clinical use of Synthalin and other diguanides by the end of the 1930s. oup.comresearchgate.net For biguanides in general, acute gastrointestinal side effects can be dose-limiting and impact patient adherence to therapy. researchgate.net

Table 2: Summary of Early Research Findings on this compound Gastrointestinal Effects

Study ReferenceYear(s)Key Gastrointestinal Findings
Frank et al.1926Noted reductions in blood sugar but reported gastrointestinal side effects, primarily vomiting, in some patients. oup.com
Graham1928Similar to Frank et al., observed reductions in glycosuria but also reported instances of vomiting. oup.com
Rabinowitch1927Found that this compound could temporarily replace insulin (B600854) but was associated with digestive complications. oup.comresearchgate.net
Thomson et al.1932In a long-term study, noted only mild adverse symptoms in most patients, though the potential for digestive issues was recognized. oup.com

Synthesis and Structure Activity Relationship Sar Studies of Synthalin a and Its Derivatives

Historical Synthetic Routes to Synthalin A

This compound, chemically known as decamethylene-diguanidine, was first synthesized by Karl Slotta in the 1920s. wikipedia.orgkarger.com This development was part of a broader effort to create less toxic derivatives of guanidine (B92328), a compound found in the plant Galega officinalis (French lilac), which was known for its hypoglycemic but highly toxic properties. wikipedia.orgmedecinesciences.org The synthesis of this compound and its analogue, Synthalin B (dodecamethylene-diguanidine), represented a significant step in the development of oral anti-diabetic agents, although they were later withdrawn due to toxicity concerns. wikipedia.orgkarger.com

Synthetic Methodologies for this compound Analogs

The synthesis of analogs of this compound has been pursued to explore and optimize its biological activities while potentially reducing its toxicity. These methodologies generally involve modifications to the length of the polymethylene chain, replacement of the guanidine groups with other basic moieties, or the introduction of aromatic or heterocyclic structures.

Methodologies for synthesizing analogs often follow modern organic synthesis principles, including the use of protecting groups and solid-phase synthesis for creating libraries of compounds for screening. For instance, the synthesis of bisguanidine and bis(2-aminoimidazoline) derivatives, which are structurally similar to this compound, has been reported. nih.gov These syntheses often start from the corresponding diamines, which are then reacted with appropriate reagents to introduce the guanidine or aminoimidazoline functionalities. nih.gov The development of synthetic routes for phenanthridinone and sugar analogs, while not directly related to this compound, showcases the advanced chemical strategies available for creating diverse molecular libraries for biological testing. tcu.edumdpi.com

A general approach for synthesizing a library of this compound analogs would involve:

Synthesis of a series of α,ω-diaminoalkanes of varying lengths.

Guanidinylation of the diamines using a reagent such as N,N'-di-Boc-S-methylisothiourea, followed by deprotection.

Purification and characterization of the final diguanidine compounds.

Structure-Activity Relationships for Glucagon (B607659) Suppression and Alpha-Cell Targeting

This compound's historical use in diabetes was predicated on its ability to lower blood glucose. oup.com Later studies revealed that this effect is, at least in part, due to its action on pancreatic alpha-cells, which are responsible for secreting glucagon. oup.comresearchgate.net Glucagon is a hormone that raises blood glucose levels, and its excess is a feature of both type 1 and type 2 diabetes. oup.comoup.com

This compound acts as a selective toxin to alpha-cells, leading to their degeneration and a subsequent reduction in glucagon secretion. oup.comresearchgate.netresearchgate.net This alpha-cell ablation was observed in various animal models and in humans. oup.comresearchgate.net The structure of this compound is crucial for this activity. The presence of two cationic guanidine groups separated by a flexible lipophilic polymethylene chain allows the molecule to interact with and disrupt the function of alpha-cells.

While detailed quantitative SAR studies for glucagon suppression are not extensively available in recent literature, early research indicated that the length of the alkyl chain influences the potency and toxicity. Synthalin B, with a dodecamethylene (C12) chain, was developed as a supposedly safer alternative to this compound with its decamethylene (C10) chain. wikipedia.org This suggests that the lipophilicity and the distance between the two guanidine groups are critical parameters for its biological effect on alpha-cells.

Table 1: Early Diguanidines and their Properties

Compound Alkyl Chain Length Key Observation
This compound C10 Effective at lowering blood glucose, but with liver toxicity. wikipedia.orgkarger.com

Structure-Activity Relationships for Anti-Trypanosomal Activity

The dependence of trypanosomes on a plentiful supply of glucose led researchers to investigate this compound and related compounds as potential treatments for trypanosomiasis (sleeping sickness). wikipedia.org this compound was found to be effective against trypanosomes at doses lower than those required to affect blood sugar in the host. wikipedia.org

SAR studies in this area have shown that the diguanidine structure is a key pharmacophore for anti-trypanosomal activity. The cationic guanidine groups are thought to interact with the negatively charged components of the parasite's cell membrane or with its DNA.

Research on bisguanidine and bis(2-aminoimidazoline) derivatives has provided more detailed SAR insights. nih.gov Key findings include:

Alkyl Chain Length: The length of the linker between the two basic groups is critical. For alkane diguanidines, activity was observed to be dependent on the chain length, with 1,9-nonanediguanidine and 1,12-dodecanediguanidine showing potent activity. nih.gov

Nature of the Basic Group: Replacement of the guanidine group with a 2-aminoimidazoline (B100083) group can retain or even enhance activity. nih.gov

Rigid Linkers: Introducing more rigid linkers, such as diphenylamine, can also lead to highly active compounds. nih.gov

Table 2: Anti-trypanosomal Activity of this compound Analogs

Compound Linker Basic Group In Vitro Activity (IC50) Selectivity Index (SI)
1,9-nonanediguanidine C9 alkane Guanidine 49 nM >5294
1,12-dodecanediguanidine C12 alkane Guanidine Potent High
4,4'-bis(4,5-dihydro-1H-2-imidazolylamino)diphenylamine Diphenylamine 2-Aminoimidazoline 69 nM 3072
4,4'-diguanidinodiphenylamine Diphenylamine Guanidine 22 nM 29.5

(Data sourced from a study on bisguanidine and bis(2-aminoimidazoline) derivatives against Trypanosoma brucei rhodesiense) nih.gov

These findings underscore the importance of having two cationic centers separated by an appropriate distance and the potential for fine-tuning the activity and selectivity by modifying the linker and the basic head groups.

Structure-Activity Relationships for Mitochondrial Modulation

The biguanide (B1667054) metformin (B114582), a close relative of the diguanidines, is known to exert its primary anti-diabetic effect through the partial and reversible inhibition of mitochondrial complex I of the electron transport chain. medecinesciences.orgnih.govresearchgate.net This leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. medecinesciences.orgnih.gov

Given the structural similarities, it is plausible that this compound also modulates mitochondrial function. The positively charged guanidinium (B1211019) groups could facilitate its accumulation in the mitochondrial matrix, driven by the mitochondrial membrane potential. medecinesciences.org Inhibition of mitochondrial respiration would be a plausible mechanism for some of its observed toxicities, particularly in the liver. karger.com

Direct and detailed SAR studies on the mitochondrial effects of a series of this compound analogs are not as well-documented as for biguanides. However, studies on mitochondria-targeted tetrapeptides, which also feature alternating cationic and aromatic residues, have shown that side chain composition and sequence influence their ability to modulate mitochondrial function. nih.gov This suggests that for diguanidines like this compound, variations in the linker length and the nature of the end groups would likely have a significant impact on their interaction with mitochondrial membranes and respiratory chain components.

Comparative SAR of Diguanides and Biguanides

Diguanides, such as this compound, and biguanides, such as metformin, share the common structural feature of guanidine-like groups, but differ in their fundamental structure. Diguanides consist of two guanidine groups linked by a chain, whereas biguanides are formed from the condensation of two guanidine molecules. medecinesciences.orgresearchgate.net

Table 3: Comparison of Diguanides and Biguanides

Feature Diguanides (e.g., this compound) Biguanides (e.g., Metformin)
Structure Two guanidine groups linked by a polymethylene chain. medecinesciences.org Two fused guanidine moieties. researchgate.net
Primary Anti-diabetic Mechanism Primarily alpha-cell toxicity, leading to reduced glucagon. oup.comresearchgate.net Inhibition of mitochondrial complex I, reducing hepatic glucose production. medecinesciences.orgnih.gov
Toxicity Profile Higher toxicity, particularly hepatotoxicity, led to withdrawal from the market. wikipedia.orgkarger.com Generally well-tolerated, with a low risk of lactic acidosis. medecinesciences.org

| Lipophilicity | Higher, due to the long alkyl chain. | Lower. |

The SAR differences are significant. The long, lipophilic alkyl chain of this compound is likely responsible for its more pronounced interaction with cellular membranes, contributing to its broader and more toxic effects, including the destruction of alpha-cells. In contrast, the more compact and less lipophilic structure of metformin allows for a more specific interaction with mitochondrial complex I, leading to a favorable therapeutic window for the treatment of type 2 diabetes.

The development from the toxic guanidine and diguanidines to the safer and effective biguanide metformin is a classic example of how medicinal chemistry has refined a natural product lead into a cornerstone therapeutic agent.

Beyond Diabetes: Other Biomedical Applications and Historical Insights

Anti-Trypanosome Activity and Derivative Development (e.g., Pentamidine)

The transition of Synthalin A from a diabetes treatment to a lead compound in anti-parasitic drug discovery was born from an observation of trypanosome metabolism. Researchers noted that these parasites require a significant amount of glucose to reproduce, which led to the hypothesis that the hypoglycemic effects of this compound could be detrimental to them. wikipedia.orgoup.com Initial tests confirmed that this compound was indeed effective against trypanosomes, not merely by lowering blood sugar in the host, but through a direct trypanocidal action. researchgate.netnih.gov This was a remarkable finding, showing that the compound was curative for trypanosomiasis at doses lower than those that would significantly interfere with the patient's blood glucose levels. wikipedia.orgresearchgate.net

This discovery catalyzed a new direction in medicinal chemistry. In the late 1930s, researchers, including A. J. Ewins of the pharmaceutical company May & Baker, began to synthesize and test a series of related compounds. researchgate.netnih.govmdpi.com The goal was to optimize the anti-trypanosomal activity while minimizing the toxicity associated with Synthalin. This effort involved modifying the core structure, replacing the flexible polymethylene chain of Synthalin with more rigid aromatic groups, leading to the creation of the aromatic diamidine class of drugs. researchgate.netresearchgate.net

Two notable compounds emerged from this research: stilbamidine (B1663490) and pentamidine (B1679287). nih.govmdpi.com Both showed high efficacy against human trypanosomiasis. researchgate.net However, stilbamidine was eventually abandoned for clinical use due to reports of serious neurological side effects. nih.gov Pentamidine, on the other hand, proved to have a more favorable profile and was introduced for the treatment of early-stage Human African Trypanosomiasis (HAT), or sleeping sickness, in 1937. plos.orgcambridge.org It remains in use for this indication today, a direct legacy of the initial anti-parasitic observations made with this compound. wikipedia.orgnih.gov The development of pentamidine illustrates a classic example of drug repositioning and optimization, where a compound for a metabolic disease provided the scaffold for a new class of anti-infective agents. researchgate.netplos.org Further research has continued to explore derivatives of Synthalin and pentamidine, including various bisguanidines and bis(2-aminoimidazolines), for their potential as chemotherapeutic agents against Trypanosoma brucei rhodesiense. acs.org

Historical Relevance in Drug Discovery for Metabolic Disorders

The story of this compound in the context of metabolic disorders begins with traditional European medicine. For centuries, the plant Galega officinalis, also known as French lilac or goat's rue, was used as a folk remedy for symptoms associated with what is now known as diabetes mellitus. wikipedia.orgoup.comnih.govamericanscientist.org In the late 19th and early 20th centuries, scientific investigation isolated the active compound from this plant as galegine (B1196923), a guanidine (B92328) derivative. wikipedia.orgresearchgate.net While galegine demonstrated a blood-glucose-lowering effect, its use was limited by significant toxicity. wikipedia.orgoup.com

This led chemists, such as Karl Slotta in Vienna, to synthesize related compounds in an attempt to retain the therapeutic effect while reducing toxicity. wikipedia.org The result was a series of diguanides, compounds featuring two guanidine groups linked by a polymethylene chain. wikipedia.org These synthetic derivatives, including this compound (decamethylene-diguanidine), were found to be more potent and less toxic than the original guanidine. wikipedia.org

In 1926, clinical trials were conducted, and Schering AG subsequently marketed Synthalin as an oral anti-diabetic drug. wikipedia.org It was initially seen as a groundbreaking oral alternative to the newly discovered insulin (B600854). researchgate.net However, reports of toxicity, particularly to the liver and kidneys, soon emerged. wikipedia.orgprofil.comkarger.com In response, a version with a longer carbon chain, Synthalin B (dodecamethylene-diguanidine), was developed with the claim of being safer, and the original compound was rebranded as this compound. wikipedia.orgnih.gov Despite these efforts, toxicity concerns persisted, and with the increasing availability and established safety of insulin, Synthalin was largely withdrawn from the market by the 1940s. wikipedia.orgprofil.com

The proposed mechanism for Synthalin's glucose-lowering effect was its action as a toxin to the alpha-cells of the pancreas. oup.comoup.comresearchgate.net These cells are responsible for secreting glucagon (B607659), a hormone that raises blood glucose levels. oup.comnih.gov By damaging or destroying these cells, Synthalin could reduce glucagon secretion, thereby helping to control hyperglycemia. oup.comoup.comresearchgate.net

Although its clinical use was short-lived, the story of this compound is a crucial chapter in the history of drug discovery for metabolic diseases. It represented one of the first synthetic oral treatments for diabetes, stemming from ethnobotanical origins. nih.gov The research into guanidine and its derivatives directly paved the way for the later development of the biguanide (B1667054) class of drugs, which includes the first-line type 2 diabetes medication, metformin (B114582). nih.govresearchgate.net Today, the early research into this compound is viewed as a "lost lesson" in diabetes therapeutics, as the concept of targeting glucagon excess—in addition to insulin deficiency—is a key strategy in modern diabetes management. oup.comresearchgate.netnih.gov

Research Findings on this compound

Area of ResearchKey FindingSignificanceReference(s)
Anti-Trypanosome ActivityThis compound demonstrates direct trypanocidal (parasite-killing) activity, independent of its hypoglycemic effect.This discovery shifted its use from a metabolic drug to a lead compound for anti-parasitic agents. wikipedia.org, researchgate.net, nih.gov
Derivative DevelopmentStructural modification of this compound led to the synthesis of aromatic diamidines, most notably pentamidine.Pentamidine became a successful and lasting treatment for the first stage of Human African Trypanosomiasis. researchgate.net, plos.org, mdpi.com, nih.gov, cambridge.org
Metabolic Disorder OriginsThis compound was developed from galegine, a hypoglycemic but toxic compound found in the plant Galega officinalis.Represents an early example of drug development from a natural, herbal remedy to a synthetic pharmaceutical. oup.com, wikipedia.org, nih.gov
Mechanism in DiabetesThis compound was found to lower blood glucose by acting as a toxin to pancreatic alpha-cells, thereby suppressing glucagon secretion.This early focus on glucagon is highly relevant to modern diabetes research, which targets hyperglucagonemia. oup.com, researchgate.net, oup.com, nih.gov
Historical ImpactDespite its toxicity and eventual withdrawal, this compound was one of the first oral anti-diabetic agents and a precursor to the biguanide class of drugs (e.g., metformin).It holds a significant place in the historical development of both anti-diabetic and anti-parasitic chemotherapy. wikipedia.org, profil.com, nih.gov

Modern Re Evaluation and Future Research Directions

Reconsidering Alpha-Cell Function as a Therapeutic Target in Diabetes

The contemporary view of both type 1 and type 2 diabetes acknowledges that hyperglucagonemia—an excess of glucagon (B607659)—is a significant contributor to hyperglycemia. researchgate.netnih.gov Glucagon acts antagonistically to insulin (B600854), raising blood glucose levels by promoting glycogenolysis and gluconeogenesis in the liver. nih.govoup.com Therefore, targeting the alpha-cells of the pancreas to reduce glucagon secretion presents a logical and compelling therapeutic strategy. researchgate.netoup.com

Early research with Synthalin A demonstrated its capacity to induce damage to alpha-cells with little to no corresponding damage to insulin-producing beta-cells. oup.comresearchgate.net This selective toxicity offers a historical precedent for the targeted reduction of glucagon. oup.com The lessons learned from this early work are now considered worthy of reconsideration in the quest for new diabetes therapies. researchgate.netnih.gov The ability to limit the function or number of islet alpha-cells could provide a powerful tool in managing blood glucose levels. researchgate.net

Potential for Developing Safer this compound Analogs with Reduced Toxicity

A significant hurdle in the original clinical application of this compound was its toxicity profile, particularly at higher doses, which led to generalized organ toxicity. oup.comoup.com This has spurred interest in the development of safer analogs of this compound that retain its alpha-cell-suppressing activity while exhibiting reduced toxicity. researchgate.net The historical development of Synthalin B, which featured a slightly longer polymethylene chain and was purported to be safer, provides a foundational concept for this approach. wikipedia.org

Modern medicinal chemistry and drug design techniques offer the potential to create derivatives with improved pharmacokinetic properties and fewer side effects. researchgate.net The goal is to synthesize compounds that can be administered in careful doses to minimize adverse effects, possibly by reducing but not completely eliminating the alpha-cell population. researchgate.net This approach seeks to find a therapeutic window that allows for effective glucagon suppression without inducing significant toxicity.

Research into this compound's Role in Glucagon Excess in Type 1 and Type 2 Diabetes

Both type 1 and type 2 diabetes are characterized by an absolute or relative excess of glucagon. researchgate.netnih.gov In type 1 diabetes, the absence of insulin is compounded by unchecked glucagon secretion, contributing to hyperglycemia. researchgate.net In type 2 diabetes, there is often a failure to suppress glucagon release after meals, alongside insulin resistance. researchgate.netnih.gov

Historical studies, though limited by the lack of direct methods for measuring insulin and glucagon, showed that this compound could lower blood glucose. oup.com The proposed mechanism involves an initial release of glucagon, leading to a temporary increase in blood glucose, followed by the gradual exhaustion of glycogen (B147801) stores and the loss of functional alpha-cells, ultimately resulting in lower blood glucose levels. oup.comoup.comresearchgate.net Re-evaluating these effects with modern analytical methods could provide crucial insights into how targeting alpha-cells with a this compound-like mechanism could benefit patients with both major types of diabetes. researchgate.netoup.com This is particularly relevant as suppressing glucagon secretion is now seen as a potential adjunct to insulin therapy in type 1 diabetes and a key target in type 2 diabetes management. nih.govresearchgate.net

Investigative Methodologies for Contemporary this compound Research

Modern research into this compound and its analogs necessitates a multi-faceted investigative approach. This includes both qualitative and quantitative methods to thoroughly assess efficacy and safety.

Key Methodologies:

In vitro studies: Utilizing cell cultures of pancreatic islets to directly observe the effects of this compound analogs on alpha- and beta-cell viability and function.

Animal models: Employing various animal species, as historical data shows distinct species differences in sensitivity and toxicity, to evaluate the systemic effects of new compounds. oup.comresearchgate.net

Advanced Imaging Techniques: Using high-resolution imaging to visualize the morphological changes in pancreatic islets and other tissues in response to treatment.

"Omics" Technologies: Applying genomics, proteomics, and metabolomics to understand the molecular mechanisms of action and identify biomarkers of efficacy and toxicity.

Hypothesis-driven research: Formulating and testing specific hypotheses about the structure-activity relationships of new analogs to guide the drug discovery process. tcij.org

These methodologies, which were unavailable during the initial investigations of this compound, will be critical in developing a comprehensive understanding of its potential and limitations in a modern therapeutic context.

Unexplored Therapeutic Avenues for this compound and Its Derivatives

Beyond its potential role in diabetes, the unique biological activity of this compound suggests other therapeutic avenues worth exploring.

Antiprotozoal Activity: The discovery that trypanosomes have a high glucose requirement led to the testing of this compound as an anti-trypanosomal agent. wikipedia.org It proved effective at doses lower than those affecting blood sugar. wikipedia.org This line of research led to the development of the diamidine class of drugs, including pentamidine (B1679287), which is still used to treat trypanosomiasis and other protozoal infections. wikipedia.orgcambridge.org Further investigation into this compound derivatives could yield new antiparasitic agents.

Cancer Therapy: Some research has positioned this compound as a top chemical for targeting certain aspects of cancer cell metabolism. ehu.es The development of derivatives in this area is an active field of research. ehu.es

Transdifferentiation of Alpha-Cells: An emerging area of interest is the possibility of inducing the transdifferentiation of glucagon-secreting alpha-cells into insulin-secreting beta-cells. nih.govresearchgate.net Pharmaceutical modification of key transcription factors could be a future therapeutic strategy, and understanding the effects of this compound on alpha-cells may provide valuable insights. researchgate.net

Q & A

Q. What is the historical significance of Synthalin A in diabetes research, and why was its study discontinued?

this compound was investigated in the 1920s–1930s as a pancreatic alpha-cell toxin to inhibit glucagon secretion, aiming to reduce hyperglycemia in diabetes. Early animal and human trials showed mixed efficacy, with some studies reporting blood sugar reductions (e.g., Series A and B) and others showing inactivity (Series C) . However, insulin’s discovery overshadowed this compound, leading to discontinued research despite its potential dual-hormone modulation (insulin deficiency and glucagon excess) .

Q. What experimental models and methodologies were used in early this compound studies?

Early studies relied on in vivo models (e.g., rabbits, chickens) to assess glycemic responses, histopathological effects (e.g., liver lesions in rabbits), and isolated islet cell analyses. Blood glucose measurements, weight changes, and patient demographics (e.g., obesity, age) were tracked, but small sample sizes (e.g., n=9 in Series C) and inconsistent protocols limited reproducibility .

Advanced Research Questions

Q. How can modern molecular techniques address historical contradictions in this compound’s efficacy data?

Contradictions (e.g., Series C vs. A/B) may stem from variability in patient subgroups (e.g., obesity, disease severity) or dosage differences. Modern approaches could include:

  • Single-cell RNA sequencing to map alpha-cell specificity and off-target effects.
  • Dose-response meta-analysis of historical data to identify thresholds for efficacy/toxicity.
  • In vitro islet organoids to isolate this compound’s effects from confounding factors like diet .

Q. What methodological considerations are critical for designing in vivo studies on this compound’s alpha-cell specificity?

  • Model selection : Use transgenic models (e.g., alpha-cell-specific reporters) to track glucagon suppression.
  • Endpoint assays : Pair blood glucose measurements with glucagon ELISA and immunohistochemistry to confirm target engagement.
  • Control for confounders : Standardize diets and monitor liver/kidney toxicity, given this compound’s historical hepatotoxicity .

Q. How can researchers reconcile this compound’s dual role as a potential therapeutic and toxin?

  • Structure-activity relationship (SAR) studies : Modify this compound’s chemical structure to reduce off-target effects while retaining alpha-cell activity.
  • Comparative toxicokinetics : Use mass spectrometry to compare metabolite profiles in responsive vs. non-responsive models .

Data Contradictions and Analysis

Q. What factors explain inconsistent blood sugar responses to this compound across historical studies?

A synthesis of early data reveals key variables:

Study Series Patient Profile Sample Size Blood Sugar Change Key Limitation
Series A/B20% moderate casesn=11–19ReductionSmall n, selection bias
Series C56% severe casesn=9No effect/IncreaseHeterogeneous cohort
Series DMixed severityn=7Post-withdrawal fallConfounding therapies
Demographics (e.g., obesity, age) and disease severity significantly influenced outcomes. Modern studies should stratify cohorts by metabolic subtype .

Future Research Directions

Q. What gaps exist in understanding this compound’s mechanism of action, and how can they be addressed?

  • Unresolved gap : this compound’s molecular targets remain unclear. Use chemoproteomics to identify binding partners in alpha-cells.
  • Therapeutic synergy : Test this compound alongside insulin in dual-hormone closed-loop systems, leveraging continuous glucose monitoring (CGM) .

Q. How can researchers validate historical findings using contemporary reproducibility frameworks?

  • Replication studies : Follow protocols from Ferner & Runge (1955) but with larger cohorts and blinded analysis.
  • Open-access data : Share raw datasets (e.g., blood glucose trajectories) in repositories like Figshare to enable meta-analyses .

Methodological Best Practices

Q. What statistical tools are recommended for analyzing this compound’s heterogeneous data?

  • Mixed-effects models : Account for variability in historical patient subgroups (e.g., age, BMI).
  • Bayesian meta-analysis : Quantify uncertainty in small historical samples and infer dose-response relationships .

Q. How should researchers document this compound studies to ensure reproducibility?

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Pre-registration : Detail hypotheses and analysis plans on platforms like OSF to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.